molecular formula C7H13N3O2 B13060989 1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine

1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine

Cat. No.: B13060989
M. Wt: 171.20 g/mol
InChI Key: YAMJMZWYQYAPHJ-UHFFFAOYSA-N
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Description

1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of ethyl hydrazinecarboxylate with ethyl chloroacetate to form an intermediate, which then undergoes cyclization in the presence of a dehydrating agent to yield the oxadiazole ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

1-[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethanamine

InChI

InChI=1S/C7H13N3O2/c1-3-11-4-6-9-10-7(12-6)5(2)8/h5H,3-4,8H2,1-2H3

InChI Key

YAMJMZWYQYAPHJ-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NN=C(O1)C(C)N

Origin of Product

United States

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